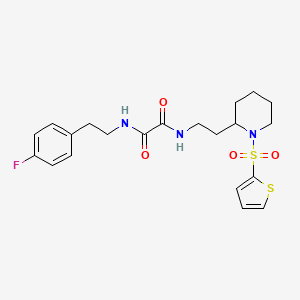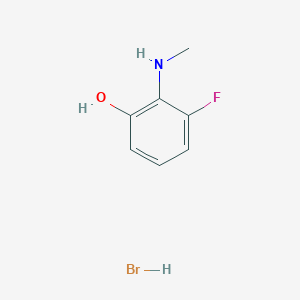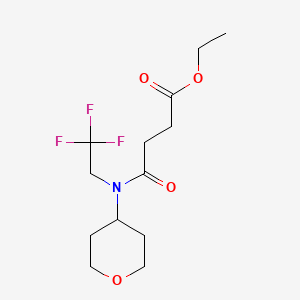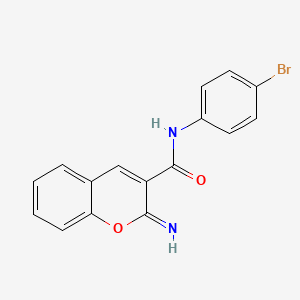
N1-(4-fluorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-fluorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26FN3O4S2 and its molecular weight is 467.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Orexin Receptor Mechanisms : A study by Piccoli et al. (2012) investigated the role of orexin receptors in compulsive food consumption. They explored the effects of various compounds, including one structurally similar to the queried chemical, on binge eating in rats. This research highlights the potential application of such compounds in studying neural mechanisms that drive compulsive behaviors, including eating disorders (Piccoli et al., 2012).
Antibacterial Properties : Khalid et al. (2016) synthesized N-substituted derivatives of a compound structurally related to the queried chemical and tested their antibacterial properties. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
Use in PET Radiotracers : Katoch-Rouse and Horti (2003) synthesized a compound using a similar process for studying CB1 cannabinoid receptors in the brain using positron emission tomography. This indicates the potential of related compounds in imaging and diagnostic applications (Katoch-Rouse & Horti, 2003).
Corrosion Inhibition in Materials Science : Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, which are structurally related to the queried compound. These derivatives were studied for their corrosion inhibition properties on iron, highlighting an application in materials science to prevent corrosion (Kaya et al., 2016).
Electrochromic Properties in Polymer Chemistry : Türkarslan et al. (2007) investigated the electrochromic properties of polymers incorporating a thiophene derivative. This study suggests applications in developing materials with variable optical properties, useful in displays and smart windows (Türkarslan et al., 2007).
Crystal Structure Analysis in Chemistry : Nagaraju et al. (2018) reported the crystal structure of a thiophene derivative, demonstrating the importance of structural analysis in the development of pharmaceuticals and materials (Nagaraju et al., 2018).
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S2/c22-17-8-6-16(7-9-17)10-12-23-20(26)21(27)24-13-11-18-4-1-2-14-25(18)31(28,29)19-5-3-15-30-19/h3,5-9,15,18H,1-2,4,10-14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXDCOHRAKKYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2840547.png)
![2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2840549.png)
![N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2840550.png)




![Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2840560.png)

![4-[[2-[1-(2,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2840563.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2840565.png)

![2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2840568.png)
